2-(Piperidin-4-YL)thiazole-4-carbonitrile
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Overview
Description
2-(Piperidin-4-YL)thiazole-4-carbonitrile is a heterocyclic compound that features a piperidine ring fused with a thiazole ring and a nitrile group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-YL)thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine derivatives with thioamide compounds, followed by cyclization to form the thiazole ring. The nitrile group is introduced through subsequent reactions involving cyanation.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are often used under controlled temperature and pH conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Piperidin-4-YL)thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-YL)thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-4-carboxylic acid are structurally related.
Uniqueness: 2-(Piperidin-4-YL)thiazole-4-carbonitrile is unique due to the combination of the piperidine and thiazole rings with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
2-piperidin-4-yl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C9H11N3S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h6-7,11H,1-4H2 |
InChI Key |
MMGWMDFKYFEVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C#N |
Origin of Product |
United States |
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